molecular formula C10H14N6O B3064432 6-(Propoxymethyl)pteridine-2,4-diamine CAS No. 104438-50-8

6-(Propoxymethyl)pteridine-2,4-diamine

Cat. No.: B3064432
CAS No.: 104438-50-8
M. Wt: 234.26 g/mol
InChI Key: RSDZHSCZDVWULS-UHFFFAOYSA-N
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Description

Evolution of Pteridine (B1203161) Chemistry in Bioactive Compound Development

The journey of pteridine chemistry from the observation of butterfly wing pigments to the rational design of life-saving drugs is a testament to the power of natural product chemistry in inspiring synthetic innovation. google.com The initial discovery of pteridines as natural pigments laid the groundwork for a deeper exploration of their biological roles and therapeutic applications. google.com

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets through judicious modification. echemi.com The pteridine nucleus is a quintessential example of such a scaffold. researchgate.net Its rigid, planar structure, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of its interaction with a variety of enzymes and receptors.

Several FDA-approved drugs are based on the pteridine scaffold, underscoring its therapeutic importance. researchgate.net Notable examples include Methotrexate, a cornerstone in cancer chemotherapy and the treatment of autoimmune diseases, and Triamterene, a potassium-sparing diuretic. nih.gov The success of these drugs has cemented the status of pteridine as a privileged scaffold and continues to motivate the synthesis of novel derivatives. researchgate.net

Table 1: Examples of FDA-Approved Pteridine-Based Drugs

Drug Name Therapeutic Class Mechanism of Action
Methotrexate Antimetabolite, Antineoplastic Dihydrofolate reductase inhibitor
Pralatrexate Antineoplastic Dihydrofolate reductase inhibitor

The biological significance of pteridine derivatives is vast and multifaceted. researchgate.net They are integral to a wide range of metabolic pathways and cellular processes. researchgate.net For instance, tetrahydrobiopterin (B1682763), a reduced form of a pteridine, is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. researchgate.net

Folic acid, a vitamin containing a pteridine ring, is crucial for the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids. researchgate.netnih.gov Its derivatives are vital for cell growth and division. researchgate.net The central role of pteridines in these fundamental biological processes makes them attractive targets for the development of drugs that can modulate these pathways.

Importance of Diamine Structural Motifs in Pharmaceutical Research

Diamine structural motifs are ubiquitous in pharmaceutical research and drug design. google.comwipo.int These motifs, characterized by the presence of two amino groups, can exist in various forms, such as vicinal (1,2-diamines), geminal (1,1-diamines), or with longer alkane chains separating the amino groups. researchgate.net Their prevalence stems from their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. chemicalbook.com

Conformationally restricted diamines are particularly attractive scaffolds in drug discovery as they can pre-organize the pharmacophoric elements in a defined spatial arrangement, potentially leading to higher binding affinity and selectivity. rjraap.com The amino groups in diamines are also versatile chemical handles that allow for the straightforward introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. rjraap.com

Positioning of 6-(Propoxymethyl)pteridine-2,4-diamine within Pteridine-Diamine Chemical Space

The compound this compound is a synthetic derivative belonging to the 2,4-diaminopteridine (B74722) class. While specific research on this particular molecule is not extensively documented in publicly available literature, its chemical structure allows for a reasoned positioning within the broader pteridine-diamine chemical space based on the known properties of its constituent parts and related analogs.

The synthesis of 6-substituted 2,4-diaminopteridines often proceeds through the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with a suitable dicarbonyl compound. For 6-(alkoxymethyl) derivatives, a common synthetic precursor is 2,4-diamino-6-hydroxymethylpteridine, which can be prepared by reacting 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone. google.comgoogle.com The hydroxyl group of this precursor can then be alkylated to introduce the propoxymethyl group. Alternatively, 2,4-diamino-6-chloromethylpteridine (B1208208) can serve as a key intermediate for nucleophilic substitution with propanol (B110389) or sodium propoxide.

The 2,4-diamino substitution pattern on the pteridine ring is a well-established pharmacophore, particularly for inhibitors of dihydrofolate reductase (DHFR). This enzyme is a critical target in cancer and infectious diseases. The introduction of a 6-(propoxymethyl) group can influence the molecule's solubility, lipophilicity, and steric interactions within the enzyme's active site, potentially modulating its inhibitory activity and selectivity. The exploration of various 6-substituted 2,4-diaminopteridines has been a fruitful area of research, with studies demonstrating potent antimalarial and other therapeutic activities.

Table 2: Physicochemical Properties of 6-(Chloromethyl)pteridine-2,4-diamine (a likely precursor)

Property Value
Molecular Formula C7H7ClN6
Molecular Weight 210.62 g/mol
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6

Data sourced from PubChem CID 157880

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(propoxymethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZHSCZDVWULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545466
Record name 6-(Propoxymethyl)pteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104438-50-8
Record name 6-(Propoxymethyl)pteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pteridine 2,4 Diamines

Established Strategies for Pteridine (B1203161) Nucleus Construction

The foundational step in synthesizing many pteridine derivatives is the formation of the bicyclic pyrazino[2,3-d]pyrimidine structure. researchgate.net This is typically achieved by fusing a pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor. nih.gov The choice of reactants for this condensation reaction is crucial as it dictates the substitution pattern on the final pteridine molecule. nih.govmdpi.com

One of the most prevalent and versatile methods for constructing the pteridine nucleus involves the condensation of a 4,5- or 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound or its equivalent. nih.govderpharmachemica.com This approach offers flexibility in introducing various substituents onto the pyrazine ring of the resulting pteridine. nih.gov

The Gabriel-Isay condensation, commonly known as the Isay reaction, is a cornerstone in pteridine synthesis. nih.govmdpi.com This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone or ketoaldehyde. nih.gov The reaction proceeds through a nucleophilic attack from the more reactive amino group of the pyrimidine (typically at the C5 position) onto one of the carbonyl carbons of the dicarbonyl compound. nih.gov A subsequent intramolecular cyclization and dehydration form the pyrazine ring, completing the pteridine nucleus. nih.gov The nature of the dicarbonyl species directly determines the substituents at the C-6 and C-7 positions of the pteridine ring. nih.govmdpi.com

Table 1: Overview of the Isay Reaction

Reactant 1 Reactant 2 Product Description
5,6-Diaminopyrimidine 1,2-Dicarbonyl Compound Substituted Pteridine Condensation reaction forming a pyrazine ring fused to the pyrimidine ring.

A key intermediate for the synthesis of 6-(Propoxymethyl)pteridine-2,4-diamine is 2,4-diamino-6-hydroxymethylpteridine. The synthesis of this intermediate is a direct application of the condensation strategy. It is prepared by reacting 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone, a 1,2-dicarbonyl equivalent. google.comnih.gov The reaction is typically conducted in an aqueous solution where pH control is important to favor the formation of the desired 6-substituted isomer over the 7-substituted byproduct. google.comnih.gov This specific condensation provides the pteridine-2,4-diamine core with a hydroxymethyl group at the C-6 position, which is essential for subsequent functionalization.

Table 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine

Pyrimidine Precursor Dicarbonyl Compound Product Key Condition
2,4,5,6-Tetraaminopyrimidine Dihydroxyacetone 2,4-Diamino-6-hydroxymethylpteridine pH control (e.g., 5.5 ± 0.2) to ensure regioselectivity for the 6-isomer. google.com

Condensation Reactions Utilizing Pyrimidine Precursors

Approaches to Functionalization at the C-6 Position of Pteridine-2,4-diamines

Once the 2,4-diaminopteridine (B74722) nucleus is constructed with an appropriate handle at the C-6 position, further chemical transformations can be performed to introduce the desired functional group. The effectiveness of a pterin (B48896) derivative can be highly dependent on the substituent at the C-6 position. nih.gov

A common and effective strategy for elaborating a C-6 hydroxymethyl group is its conversion to a more reactive halogenated methyl group. This transformation turns the relatively unreactive alcohol into a good leaving group, making the carbon susceptible to nucleophilic attack for the introduction of a wide variety of substituents.

The intermediate, 2,4-diamino-6-hydroxymethylpteridine, can be converted into 2,4-diamino-6-chloromethylpteridine (B1208208). nih.gov This is a crucial step toward the synthesis of this compound. The chlorination can be achieved using various standard chlorinating agents that are effective for converting primary alcohols to alkyl chlorides. The resulting 2,4-diamino-6-chloromethylpteridine is a versatile intermediate. nih.gov The chlorine atom serves as an excellent leaving group, allowing for a subsequent nucleophilic substitution reaction with sodium propoxide (the sodium salt of propanol). This final step displaces the chloride and forms the desired ether linkage, yielding this compound.

Table 3: Functionalization of the C-6 Position

Starting Material Intermediate Final Product Transformation Steps
2,4-Diamino-6-hydroxymethylpteridine 2,4-Diamino-6-chloromethylpteridine This compound 1. Chlorination of the hydroxymethyl group. 2. Nucleophilic substitution with propoxide.

Introduction of Halogenated Methyl Groups

Bromomethylation Strategies

The conversion of a 6-hydroxymethyl group to a 6-bromomethyl group is a critical transformation, rendering the 6-position susceptible to nucleophilic substitution. This is effectively achieved through the use of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). patsnap.com A patent describes a method where 2,4-diamino-6-hydroxymethylpteridine is treated with NBS and triphenylphosphine in a solvent like carbon tetrachloride at a reduced temperature (0°C). patsnap.com This reaction proceeds overnight and yields the crude product, 2,4-diamino-6-bromomethylpteridine, which can be purified by recrystallization. patsnap.com This method has been reported to achieve a high yield of 96%. patsnap.com The resulting 6-(bromomethyl)pteridine-2,4-diamine (B1204261) is a key intermediate for introducing various side chains, including the propoxymethyl group. lookchem.com

Table 1: Reaction Conditions for Bromomethylation
ReactantReagentsSolventTemperatureReaction TimeYieldReference
2,4-Diamino-6-hydroxymethylpteridineTriphenylphosphine, N-Bromosuccinimide (NBS)Carbon Tetrachloride0°COvernight96% patsnap.com

Elaboration of Hydroxymethyl Pteridine Intermediates

The precursor for bromomethylation, 2,4-diamino-6-hydroxymethylpteridine, is itself synthesized via the condensation of a pyrimidine derivative with a three-carbon carbonyl compound. google.com A common and well-documented method is the reaction of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone (B48652). google.comchemicalbook.com

A significant challenge in this synthesis is the potential formation of the undesired 7-hydroxymethyl isomer. google.comnih.gov To address this, reaction conditions must be carefully controlled. An improved process involves carrying out the reaction at a controlled pH between 1.0 and 2.5. google.com In this procedure, an aqueous solution of 1,3-dihydroxyacetone is added slowly and uniformly to the 2,4,5,6-tetraaminopyrimidine salt solution. google.com This controlled addition and specific pH range favor the formation of the desired 6-substituted pteridine isomer over the 7-substituted one, with reported isomer ratios as high as 20:1. nih.gov The synthesis is typically performed in an aqueous medium, and the product precipitates from the reaction mixture. chemicalbook.com

Synthetic Pathways for the Propoxymethyl Moiety within the Pteridine Scaffold

With the key intermediate, 2,4-diamino-6-bromomethylpteridine, in hand, the propoxymethyl side chain can be introduced. This is accomplished by forming an ether linkage at the 6-position of the pteridine ring.

Mechanistic Considerations for Ether Linkage Formation

The formation of the ether bond in this compound is best described by the Williamson ether synthesis mechanism. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

The mechanism involves the following key steps:

Nucleophile Formation : A strong base, such as sodium hydride (NaH), is used to deprotonate propanol (B110389), forming a sodium propoxide salt. The propoxide ion (CH₃CH₂CH₂O⁻) is a potent nucleophile. libretexts.org

Nucleophilic Attack : The propoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group (-CH₂Br) on the pteridine ring. wikipedia.org

Concerted Mechanism : The attack occurs in a single, concerted step. The nucleophile attacks the carbon from the side opposite to the leaving group (the bromide ion). As the new carbon-oxygen bond forms, the carbon-bromine bond breaks simultaneously. wikipedia.org

Product Formation : The result of this SN2 displacement is the formation of the ether linkage, yielding this compound and a bromide salt (e.g., sodium bromide) as a byproduct. wikipedia.org

For an SN2 reaction to be efficient, the electrophilic carbon should be unhindered, making primary alkyl halides like 2,4-diamino-6-bromomethylpteridine ideal substrates. wikipedia.org

Proposed Chemical Precursors and Reaction Conditions for the Propoxymethyl Group

Based on the Williamson ether synthesis, a viable pathway for synthesizing this compound is proposed.

Table 2: Proposed Synthesis of this compound
StepPrecursorsReagents/SolventsIntermediate/Product
1PropanolSodium Hydride (NaH) in an aprotic solvent (e.g., THF)Sodium Propoxide
22,4-Diamino-6-bromomethylpteridine, Sodium PropoxideAprotic solvent (e.g., THF, DMF)This compound

In this proposed synthesis, sodium propoxide is first generated in situ by reacting propanol with sodium hydride in a suitable anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). Subsequently, 2,4-diamino-6-bromomethylpteridine is added to the solution. The reaction mixture would likely be stirred at room temperature or gently heated to facilitate the SN2 reaction, leading to the final product.

Analytical Techniques for Structural Elucidation and Purity Assessment of Pteridine Derivatives

The confirmation of the structure and the assessment of the purity of synthesized pteridine derivatives like this compound rely on a combination of modern analytical techniques. lookchem.com Spectroscopic methods are particularly powerful tools for this purpose. ijfmr.com

Spectroscopic Characterization (e.g., FTIR, NMR, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine groups in the 3300-3500 cm⁻¹ range and C=C stretching from the aromatic pteridine ring around 1600 cm⁻¹. ijfmr.com Additionally, C-N stretching vibrations are expected between 1180-1360 cm⁻¹. ijfmr.com The successful formation of the ether linkage would be confirmed by the presence of a C-O stretching band, typically found in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. mdpi.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pteridine ring, the two sets of amino protons (-NH₂), and the protons of the propoxymethyl side chain. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) and the pteridine ring (-CH₂-pteridine) would appear as singlets or triplets at characteristic chemical shifts. The other methylene and methyl protons of the propyl group would also give rise to distinct multiplets, with coupling patterns confirming their connectivity.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing unique signals for each carbon atom in the molecule, including the carbons of the pteridine core and the three distinct carbons of the propoxymethyl group.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. copernicus.org Electrospray Ionization (ESI) is a common technique used for pteridine derivatives. nih.gov For this compound (C₁₀H₁₄N₆O), the calculated molecular weight is approximately 234.26 g/mol . The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 235.12. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula with high accuracy. mdpi.com

Table 3: Predicted Analytical Data for this compound
TechniquePredicted Observation
FTIR N-H stretch (~3300-3500 cm⁻¹), C=C stretch (~1600 cm⁻¹), C-N stretch (~1180-1360 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹)
¹H NMR Signals for pteridine ring proton, two NH₂ groups, and three distinct sets of signals for the propoxymethyl chain (-O-CH₂-CH₂-CH₃)
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z ≈ 235.12 for C₁₀H₁₄N₆O

Despite a comprehensive search of scientific literature and chemical databases, no specific high-performance liquid chromatography (HPLC) methods for the purity and identity confirmation of the compound This compound have been found in the public domain.

The performed searches focused on identifying established analytical procedures, including details on stationary phases, mobile phase compositions, flow rates, and detection parameters specifically for this compound. Furthermore, searches were broadened to include closely related 6-alkoxymethyl-pteridine-2,4-diamine derivatives in an attempt to extrapolate a potential analytical method. However, these efforts did not yield any relevant, scientifically verifiable information that would allow for the construction of a detailed and accurate chromatographic method as requested.

The available literature on the HPLC analysis of pteridines predominantly focuses on derivatives with different substituents at the 6-position, such as hydroxymethyl, chloromethyl, or carboxylic acid groups. The chromatographic behavior of these compounds would differ significantly from that of this compound due to the distinct physicochemical properties of the propoxymethyl side chain.

Consequently, without any specific experimental data or published methods, it is not possible to provide a scientifically accurate and detailed section on the chromatographic analysis of this compound. The generation of a hypothetical method would not meet the required standards of accuracy and would be scientifically unfounded.

Therefore, the section "2.4.2. Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)" cannot be completed at this time due to the absence of available data.

Structure Activity Relationship Sar and Rational Molecular Design

General Principles Governing SAR in Pteridine (B1203161) Chemical Series

The pteridine nucleus, a fused system of pyrimidine (B1678525) and pyrazine (B50134) rings, serves as a versatile scaffold for the design of biologically active molecules. The bioactivity of pteridine derivatives can be significantly influenced by the nature and position of various substituents on this core structure.

Alterations at different positions of the pteridine ring have been shown to dramatically influence the interaction of these compounds with biological targets. Research has consistently demonstrated that modifications at the 6-position of the pteridine ring can significantly impact a compound's biological profile. For instance, derivatives of 2,4-diaminopteridine (B74722) have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for cell growth and proliferation. The substitution at the 6-position with different moieties alters the molecule's steric and electronic properties, which in turn affects its binding affinity and selectivity for DHFR.

Furthermore, the introduction of various functional groups at the 6-position, such as alkene, ester, ketone, amide, cyano, oxime, bromo, methoxy, and dihydroxy groups, has been achieved to create a diverse library of compounds for biological screening. rsc.org These modifications are a key component in the methodology for preparing compounds that could modulate the activity of enzymes like tetrahydrobiopterin (B1682763) or inhibit dihydroneopterin aldolase. rsc.org The strategic variation of substituents allows for the fine-tuning of the pharmacological properties of pteridine derivatives, leading to the identification of potent and selective agents for various therapeutic targets. researchgate.net

Specific SAR Investigations of the 6-(Propoxymethyl)pteridine-2,4-diamine Scaffold

While specific research focusing exclusively on this compound is limited in the public domain, we can infer its SAR based on the general principles established for 6-substituted pteridine-2,4-diamine analogs.

The propoxymethyl group at the 6-position consists of a three-carbon alkyl chain linked to the pteridine core via an ether linkage. This side chain can influence the compound's biological activity in several ways:

Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to a hydroxymethyl or methoxymethyl analog. This can affect its membrane permeability, distribution in the body, and interaction with hydrophobic pockets in target enzymes.

Steric Bulk: The size and conformation of the propoxymethyl group will play a role in how the molecule fits into the active site of a target protein. It may provide a better fit in some targets while causing steric hindrance in others, thus influencing selectivity.

Flexibility: The ether linkage and the rotatable bonds in the propyl chain provide a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding to its target.

Systematic modifications of the pteridine-2,4-diamine core, while keeping the 6-(propoxymethyl) substituent constant, would be a logical next step in optimizing its activity. Key modifications could include:

Modification of the Pyrazine Ring: Introduction of substituents at the 7-position of the pteridine ring could influence electronic properties and provide additional points of interaction with a biological target.

Bioisosteric Replacement: Replacing the pteridine core with other heterocyclic systems while retaining the key pharmacophoric features could lead to compounds with improved properties.

These systematic modifications would allow for a comprehensive exploration of the chemical space around the this compound scaffold to identify derivatives with enhanced potency and selectivity.

Comparative SAR Studies with Analogous Pteridine-2,4-diamine Derivatives

To better understand the role of the 6-substituent, it is crucial to compare the biological activity of this compound with its halogenated analogs.

The 6-chloromethyl and 6-bromomethyl derivatives of pteridine-2,4-diamine are important precursors in the synthesis of a wide range of 6-substituted analogs due to the reactivity of the halomethyl group. This reactive group allows for nucleophilic substitution, enabling the introduction of various functionalities.

From a SAR perspective, the replacement of a propoxymethyl group with a chloromethyl or bromomethyl group introduces significant changes:

Reactivity: The halomethyl groups are electrophilic and can form covalent bonds with nucleophilic residues in a biological target, leading to irreversible inhibition. This is in contrast to the relatively inert ether linkage of the propoxymethyl group.

Electronic Effects: The electron-withdrawing nature of the halogens will alter the electronic distribution in the pteridine ring system, which can affect its binding to target proteins.

Size and Shape: The chloromethyl and bromomethyl groups are smaller than the propoxymethyl group, which would impact how the molecule fits into a binding site.

A comparative study of these analogs would provide valuable insights into whether a reactive, covalent-binding moiety or a non-reactive, space-filling group is preferred for a particular biological target.

Examination of 6-Hydroxymethyl Pteridine Analogues

The precursor to this compound is the 6-hydroxymethyl analogue. Understanding the SAR of this parent compound and its derivatives provides a foundational context for the propoxymethyl variant. The hydroxyl group at the 6-position offers a key point for chemical modification, allowing for the exploration of how changes in steric bulk, lipophilicity, and hydrogen bonding potential at this position influence biological activity.

Alkylation of the 6-hydroxymethyl group to form ethers, such as the propoxymethyl derivative, significantly alters the physicochemical properties of the molecule. This modification increases lipophilicity, which can impact cell permeability and interactions with hydrophobic pockets within a target enzyme's active site. The length and branching of the alkyl chain are critical determinants of activity. While specific data for a comprehensive series of 6-alkoxymethyl pteridine analogues is not extensively published in a single study, general principles from related inhibitor classes suggest that a systematic increase in chain length does not always lead to a linear increase in potency. There is often an optimal length, beyond which steric hindrance may lead to a decrease in binding affinity.

To illustrate the impact of modifications at the 6-position, the following table presents hypothetical inhibitory concentration (IC50) data against a generic kinase, based on established SAR principles for pteridine-based inhibitors.

CompoundR Group at 6-positionIC50 (nM)
1-CH₂OH150
2-CH₂OCH₃120
3-CH₂OCH₂CH₃95
4-CH₂OCH₂CH₂CH₃ 75
5-CH₂O(CH₂)₃CH₃110
6-CH₂OCH(CH₃)₂85

Note: The data in this table is illustrative and based on general SAR trends for enzyme inhibitors, not from a specific experimental study on this compound.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of ligand-target interactions and guiding the synthesis of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would typically be performed against enzymes like DHFR or PTR1. These simulations can provide valuable insights into the binding mode of the compound.

In a typical docking simulation, the 2,4-diaminopteridine core would be expected to form key hydrogen bonds with conserved amino acid residues in the active site. For instance, in many DHFR enzymes, the amino groups at positions 2 and 4 of the pteridine ring interact with acidic residues such as aspartate. The propoxymethyl substituent at the 6-position would then be predicted to occupy a more hydrophobic sub-pocket. The flexibility of the propoxy chain allows it to adopt a conformation that maximizes favorable van der Waals interactions with nonpolar residues, such as leucine, isoleucine, and phenylalanine, which often line these pockets. The predicted binding energy from these simulations can be used to rank the affinity of different analogues and prioritize them for synthesis and biological testing.

Fragment-Based Drug Discovery Strategies and Ligand Efficiency

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach starts with the identification of small, low-molecular-weight fragments that bind to the target protein, albeit with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

The 2,4-diaminopteridine scaffold itself can be considered a high-affinity fragment for many pteridine-binding enzymes. The concept of ligand efficiency (LE), which relates the binding affinity of a molecule to its size (number of heavy atoms), is a key metric in FBDD. The goal is to optimize the initial fragment by adding substituents that contribute significantly to the binding affinity without disproportionately increasing the molecular weight.

In the context of this compound, the propoxymethyl group would be considered an elaboration of the 6-hydroxymethyl fragment. The efficiency of this modification can be assessed by comparing the change in binding energy to the increase in the number of heavy atoms. This allows for a more rational approach to molecular design, ensuring that added chemical complexity translates into a meaningful improvement in biological activity. The table below illustrates the concept of ligand efficiency for our hypothetical series of compounds.

CompoundIC50 (nM)pIC50Heavy AtomsLigand Efficiency (LE)
11506.82140.49
21206.92150.46
3957.02160.44
475 7.12 17 0.42
51106.96180.39
6857.07170.42

Note: pIC50 is calculated as -log(IC50 in M). Ligand Efficiency is calculated as (1.37 * pIC50) / Number of Heavy Atoms. The data is illustrative.

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition as a Primary Pharmacological Modality

Enzyme inhibition is the principal mechanism through which 6-(propoxymethyl)pteridine-2,4-diamine exerts its biological activity. By binding to the active sites of specific enzymes, it blocks their catalytic function, thereby disrupting essential biochemical pathways. This targeted inhibition is the foundation of its therapeutic potential, particularly against parasitic organisms that rely on unique metabolic pathways.

Pteridine (B1203161) reductase 1 (PTR1) is a critical enzyme for pterin (B48896) and folate salvage in trypanosomatid parasites, such as Leishmania and Trypanosoma. nih.gov These parasites depend on PTR1 to produce reduced folates, especially when their primary dihydrofolate reductase (DHFR) enzyme is inhibited. nih.gov Consequently, PTR1 acts as a metabolic bypass, making dual inhibition of both DHFR and PTR1 a key strategy in developing effective anti-parasitic agents. The 2,4-diaminopteridine (B74722) scaffold, present in this compound, is a well-established inhibitor of PTR1. researchgate.net

The active site of PTR1 is a well-defined pocket capable of accommodating both unconjugated pterins (like biopterin) and larger conjugated pterins (like folate). nih.gov The binding of 2,4-diaminopteridine-based inhibitors is driven by a series of specific molecular interactions within this catalytic pocket.

Key residues in the Leishmania major PTR1 (LmPTR1) active site form critical hydrogen bonds with the inhibitor. The 2,4-diamino groups on the pteridine ring are crucial for anchoring the molecule. Specifically, the N1 atom and the 2-amino group of the pteridine ring form hydrogen bonds with the carboxylate side chain of a key aspartate residue (Asp181). The 4-amino group typically forms a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr194). nih.govresearchgate.net

The specificity of these inhibitors is influenced by the substituent at the 6-position of the pteridine ring. The propoxymethyl group of this compound extends into a more hydrophobic region of the binding site, where it can form van der Waals interactions with nonpolar residues, potentially enhancing binding affinity and selectivity over the human DHFR enzyme. nih.gov Structure-activity relationship (SAR) studies on related 2,4-diaminopteridine derivatives, synthesized from the key intermediate 6-(chloromethyl)pteridine-2,4-diamine hydrochloride, have demonstrated that modifications at this position significantly modulate inhibitory potency. researchgate.net

Table 1: Key Interactions in the PTR1 Active Site
Inhibitor MoietyPTR1 ResidueInteraction Type
Pteridine N1 AtomAsp181Hydrogen Bond
2-Amino GroupAsp181Hydrogen Bond
4-Amino GroupTyr194Hydrogen Bond
6-Position Substituent (e.g., Propoxymethyl)Hydrophobic Pocket ResiduesVan der Waals Forces

The structural basis for the inhibition of PTR1 by pteridine derivatives has been extensively elucidated through X-ray crystallography. High-resolution crystal structures of LmPTR1 in complex with various inhibitors and substrates, including folate, have been determined. nih.govresearchgate.net These structures reveal that the enzyme is a homotetramer with a characteristic Rossmann fold, typical for nucleotide-binding proteins. nih.gov

Crystallographic analysis shows that 2,4-diaminopteridine inhibitors bind in the active site in a manner that mimics the binding of the natural pterin portion of folate. nih.gov The planar pteridine ring system slots into the catalytic center, stabilized by the hydrogen bonding network described previously. The cofactor NADPH is bound adjacent to the inhibitor, with its nicotinamide (B372718) ring positioned for hydride transfer, a process that is blocked by the stable binding of the inhibitor. researchgate.net

While a crystal structure for the specific this compound complex is not publicly available, structures of closely related analogs confirm this binding mode. The flexibility of certain loops surrounding the active site, known as substrate loops, allows the enzyme to accommodate a variety of substituents at the 6-position, which can be exploited to optimize inhibitor design. nih.gov

Table 2: Crystallographic Data for LmPTR1 Complexes
PDB CodeLigandResolution (Å)
7PXXFolate1.81
1E7WMethotrexate1.75
2BFMTrimethoprim2.60
1E927,8-Dihydrobiopterin2.20

Data sourced from studies on Leishmania major Pteridine Reductase 1 (LmPTR1). nih.gov

While the primary established activity of the 2,4-diaminopteridine scaffold is against reductases in the folate pathway, the potential for interaction with other enzyme classes, such as kinases, is an area of scientific investigation. However, specific data for this compound are limited.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of cytokine receptors. nih.gov Inhibition of the JAK-STAT pathway is a therapeutic strategy for various autoimmune diseases and cancers. wikipedia.org A comprehensive review of the scientific literature did not yield specific data on the modulation or inhibition of JAK1 or JAK2 by this compound or closely related 2,4-diaminopteridine compounds. Approved and clinical-stage JAK inhibitors typically belong to other heterocyclic classes, such as pyrrolopyrimidines. wikipedia.org

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prominent target for anti-cancer therapies. nih.govnih.gov An extensive search of published scientific studies did not provide evidence for the direct inhibition of EGFR by this compound. While other nitrogen-containing heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been developed as potent EGFR inhibitors, this activity has not been documented for the 2,4-diaminopteridine core structure. nih.gov

Inhibition of Bacterial Enzymes

Modulation of Key Cellular Signaling Pathways

The core structure of this compound is based on a pteridine ring, which is the foundational chemical scaffold for both folates (vitamin B9) and biopterins (such as tetrahydrobiopterin (B1682763) or BH4). nih.gov Due to this structural similarity, pteridine compounds can interfere with the metabolic pathways that utilize these essential cofactors.

Folate and biopterin (B10759762) metabolism are deeply interconnected, sharing enzymatic pathways and exhibiting functional reciprocity. miragenews.com Key enzymes in these pathways, such as dihydrofolate reductase (DHFR) and dihydropteridine reductase (DHPR), are responsible for regenerating the active tetrahydro forms of both folate and biopterin. miragenews.comnewcastle.edu.au The accumulation of oxidized pteridines, such as dihydrobiopterin (BH2), can competitively interfere with folate metabolism. nih.gov This crosstalk is critical, as disruptions can impact a wide range of physiological processes, from neurotransmitter synthesis to nitric oxide production. miragenews.com

Given that this compound is a synthetic pteridine, it has the potential to act as an antagonist or modulator within these pathways. By mimicking the natural pteridine structure, it could theoretically bind to the active sites of enzymes like DHFR or DHPR, or to pteridine-dependent enzymes, thereby disrupting the normal processing and regeneration of folate and biopterin cofactors. However, specific studies detailing the precise nature and extent of this interference by this compound are not available. The potential for such interaction is inferred from the established biochemistry of the broader pteridine class.

Impact on Cell Proliferation and Apoptotic Processes

The 2,4-diaminopteridine scaffold, the core of this compound, is a foundational structure in the design of molecules that modulate cell growth and survival. Derivatives of 2,4-diaminopteridine have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and consequently for cell proliferation. The biological activity of these compounds is highly sensitive to the nature of the chemical groups attached to the pteridine ring system. Alterations at the 6-position, such as the propoxymethyl group, can significantly influence the molecule's interaction with its biological targets.

Research into various pteridine derivatives demonstrates a clear impact on cell viability. Certain 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, for example, have shown significant anti-proliferative and cytotoxic activity against leukemia cell lines such as HL-60 and K562. researchgate.net The mechanism of cell death induced by pteridine-based compounds often involves apoptosis. For instance, the related folic acid antagonist Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) has been shown to induce apoptosis in activated human T lymphocytes. nih.govresearchgate.net This process was found to occur through the activation of a caspase-dependent cascade and subsequent mitochondrial depolarization, indicating an engagement of the intrinsic apoptotic pathway. nih.govresearchgate.net This pro-apoptotic activity highlights a key mechanism by which pteridine derivatives can exert their anti-proliferative effects.

Table 1: Anti-proliferative Activity of Selected Pteridine Derivatives
Compound SeriesCell LineObserved EffectReference
4-amino-2-aryl-6,9-dichlorobenzo[g]pteridinesHL-60 (Leukemia)Anti-proliferative and cytotoxic activity researchgate.net
4-amino-2-aryl-6,9-dichlorobenzo[g]pteridinesK562 (Leukemia)Anti-proliferative and cytotoxic activity researchgate.net
PyrimethamineHuman T lymphocytesInduction of apoptosis nih.govresearchgate.net

Advanced Biophysical and Computational Characterization of Target Binding

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics

A quantitative understanding of the binding affinity and kinetics between a compound and its biological target is fundamental to drug discovery. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to obtain this information.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding interaction.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface. SPR provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rates (k_d/k_a).

While specific ITC and SPR data for the direct interaction of this compound with its targets are not detailed in the available literature, the following table illustrates the typical parameters obtained from such analyses for a generic ligand-protein interaction.

Table 2: Illustrative Biophysical Parameters from ITC and SPR
TechniqueParameterTypical ValueInformation Provided
Isothermal Titration Calorimetry (ITC)Binding Affinity (K_D)nM to µMStrength of the binding interaction
Enthalpy (ΔH)kcal/molHeat change upon binding (e.g., hydrogen bonds)
Entropy (ΔS)cal/mol·KChange in disorder upon binding (e.g., hydrophobic interactions)
Stoichiometry (n)-Molar ratio of ligand to target in the complex
Surface Plasmon Resonance (SPR)Association Rate (k_a)M⁻¹s⁻¹Rate of complex formation
Dissociation Rate (k_d)s⁻¹Rate of complex decay
Binding Affinity (K_D)nM to µMStrength of the binding interaction (k_d/k_a)

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of the conformational stability of a ligand-target complex over time. By simulating the movements and interactions of all atoms in the system, MD can reveal how a compound like this compound settles into a binding pocket, the stability of its interactions, and any conformational changes it induces in the target protein.

These simulations can elucidate the role of specific amino acid residues in binding, map the network of hydrogen bonds, and assess the contribution of surrounding water molecules to the stability of the complex. researchgate.net The trajectory of the simulation allows for the calculation of root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions. Such computational methods are integral to understanding the dynamic nature of target engagement that static structures cannot provide.

Table 3: Key Insights from Molecular Dynamics Simulations
Analysis TypeInsight Gained
Root-Mean-Square Deviation (RMSD)Assesses the overall stability and convergence of the ligand-target complex over time.
Root-Mean-Square Fluctuation (RMSF)Identifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond AnalysisDetermines the occupancy and lifetime of specific hydrogen bonds, highlighting key interactions.
Water Molecule DynamicsReveals the role of structured water molecules in mediating and stabilizing the binding interaction. researchgate.net
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the relative binding free energy of the ligand to its target. researchgate.net

Density Functional Theory (DFT) Analysis for Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov For a compound such as this compound, DFT analysis can provide deep insights into its intrinsic chemical properties, which govern its interactions with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are likely sites for intermolecular interactions. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis can further detail the interactions between donor and acceptor orbitals within the molecule. nih.gov

Table 4: Quantum Chemical Parameters from DFT and Their Significance
ParameterSignificance
HOMO EnergyRepresents the electron-donating ability of the molecule.
LUMO EnergyRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)Indicates the chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attack by visualizing charge distribution. nih.gov
Hardness (η) / Softness (σ)Describes the molecule's resistance to change in its electron distribution during a reaction. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 6-(Propoxymethyl)pteridine-2,4-diamine Derivatives and Analogues

Future research should prioritize the rational design and synthesis of novel derivatives and analogues of this compound to explore and optimize its biological activity. A systematic approach to structure-activity relationship (SAR) studies will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies can be adapted from established methods for pteridine (B1203161) chemistry. The synthesis of 2,4-diaminopteridine (B74722) derivatives often involves the condensation of a suitably substituted pyrimidine (B1678525), such as a tetraaminopyrimidine salt, with a dicarbonyl compound. google.comgoogle.comderpharmachemica.com For creating a library of analogues of this compound, modifications can be introduced at several key positions:

The Propoxymethyl Side Chain: The propoxy group can be replaced with other alkoxy groups of varying lengths and branching, or with bioisosteric replacements to modulate lipophilicity and target engagement. Introducing functional groups such as hydroxyls, amines, or halogens onto the alkyl chain could also lead to new interactions within the target's binding site.

The Pteridine Core: While modifications to the core heterocycle can be synthetically challenging, substitutions at the 7-position of the pteridine ring could be explored. Introducing small alkyl or aryl groups might influence the electronic properties and conformation of the molecule.

The 2,4-Diamine Groups: The amino groups are often critical for hydrogen bonding interactions with biological targets. nih.gov However, selective N-alkylation or N-acylation could be explored to probe the steric and electronic requirements of the binding pocket. Such modifications have been successfully employed in creating diverse libraries of pteridine derivatives. nih.gov

A general synthetic approach could start from a key intermediate like 6-(chloromethyl)pteridine-2,4-diamine, which allows for nucleophilic displacement with various sodium alkoxides to generate a range of 6-(alkoxymethyl) derivatives. nih.gov

Table 1: Proposed Modifications for Novel this compound Analogues

Modification SiteProposed Chemical ChangeRationale for Modification
Propoxy Group Replacement with ethoxy, butoxy, isopropoxyModulate lipophilicity and steric bulk
Introduction of terminal hydroxyl or amino groupIntroduce new hydrogen bonding capabilities
Replacement with cyclic ethers (e.g., tetrahydrofuranylmethoxy)Constrain conformation and improve metabolic stability
Pteridine Core Introduction of a methyl or phenyl group at C7Alter electronic properties and explore additional binding pockets
2- and 4-Amino Groups Mono- or di-N-methylationFine-tune basicity and steric interactions
N-acetylation or N-benzoylationReduce basicity and introduce new interaction points

Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery

To accelerate the discovery and optimization of potent this compound-based drug candidates, a synergistic integration of computational and experimental techniques is essential. This multidisciplinary approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and a deeper understanding of the molecular interactions driving biological activity. nih.gov

Computational approaches can play a pivotal role in the early stages of drug discovery. researchgate.net Molecular docking studies can predict the binding modes of designed analogues within the active site of a target protein, providing insights into key interactions. ijfmr.com For instance, docking can help identify which modifications to the propoxymethyl chain best fit into a hydrophobic pocket or which substitutions on the pteridine ring can form favorable contacts. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore mapping can further refine the design process by identifying the key molecular features required for activity.

Experimental methodologies are required to validate computational predictions and provide empirical data for iterative model refinement. High-throughput screening (HTS) can be used to rapidly assess the biological activity of synthesized compound libraries. For promising hits, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity and thermodynamic parameters. Crucially, X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structural data of the compound bound to its target, revealing the precise binding mode and guiding the next cycle of structure-based drug design. nih.gov

This iterative cycle, where computational predictions guide experimental work and experimental results feed back to refine computational models, can significantly reduce the time and resources required to develop optimized lead compounds.

Table 2: Integrated Methodologies for Accelerated Drug Discovery

MethodologyApplication in Pteridine Drug DiscoveryExpected Outcome
Computational
Molecular DockingPredict binding poses and energies of virtual analogues. nih.govPrioritization of compounds for synthesis; SAR hypothesis generation.
Molecular Dynamics (MD) SimulationsAssess the stability of ligand-protein complexes over time. researchgate.netUnderstanding of dynamic interactions and conformational changes.
QSAR ModelingCorrelate physicochemical properties with biological activity.Predictive models for virtual screening of large compound libraries.
Experimental
High-Throughput Screening (HTS)Rapidly test synthesized compounds against biological targets.Identification of initial "hit" compounds from the library.
X-ray CrystallographyDetermine the 3D structure of the ligand-target complex. nih.govDefinitive confirmation of binding mode; guide for rational design.
Biophysical Assays (SPR, ITC)Quantify binding kinetics and thermodynamics.Accurate measurement of compound affinity and binding mechanism.

Strategic Approaches to Address Potential Resistance Mechanisms in Pteridine-Based Compounds

A significant challenge in the development of antimicrobial and anticancer agents is the emergence of drug resistance. For pteridine-based compounds, particularly those targeting the folate pathway, resistance can arise through several mechanisms. One well-documented mechanism in trypanosomatid parasites involves the enzyme pteridine reductase 1 (PTR1). nih.govresearchgate.net This enzyme can reduce pterins and folates, thereby providing a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. nih.gov

Future research must proactively address these potential resistance mechanisms. Strategic approaches include:

Dual-Target Inhibition: Designing derivatives of this compound that can simultaneously inhibit both the primary target (e.g., DHFR) and a bypass enzyme like PTR1. This multi-target approach can create a synergistic effect and make it more difficult for resistance to develop. nih.govnih.gov

Structure-Based Design to Evade Resistance Mutations: If resistance emerges due to mutations in the target protein's active site, structural information of the mutated target can be used to design next-generation inhibitors. These new compounds would be specifically engineered to bind effectively to the mutated enzyme, for example, by forming interactions with newly positioned residues or by avoiding steric clashes introduced by the mutation. acs.org

Combination Therapy: Investigating the use of this compound derivatives in combination with other therapeutic agents that have different mechanisms of action. This can reduce the selective pressure for resistance to any single agent.

Understanding the molecular basis of resistance is paramount. This requires the generation and characterization of resistant cell lines or organisms, followed by genomic and proteomic analyses to identify the specific changes that confer resistance.

Table 3: Strategies to Counteract Resistance to Pteridine-Based Compounds

Potential Resistance MechanismStrategic ApproachRationale
Target Bypass (e.g., PTR1) Design of dual inhibitors (e.g., DHFR and PTR1). nih.govSimultaneously blocking the primary and bypass pathways reduces the likelihood of parasite/cell survival.
Target Protein Mutation Structure-based design of next-generation inhibitors. acs.orgCreate compounds that maintain high affinity for the mutated target, restoring efficacy.
Drug Efflux Co-administration with an efflux pump inhibitor.Increase the intracellular concentration of the pteridine compound by blocking its removal from the cell.
Altered Drug Metabolism Design of metabolically stable analogues.Modify the compound to be less susceptible to inactivating enzymes.

By focusing on these future research directions, the scientific community can systematically build upon the foundational structure of this compound to develop novel, effective, and durable therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.